

Application Note: Quantification of Artemisinin using High-Performance Liquid Chromatography (HPLC)

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Abstract

Artemisinin and its derivatives are the foremost treatments for multi-drug resistant malaria, making their accurate quantification in plant materials and pharmaceutical formulations critical. [1] This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of artemisinin. The method utilizes a C18 column with a UV detector, providing a reliable and accessible approach for quality control and research applications. Alternative detection methods, such as Evaporative Light Scattering (ELSD) and Refractive Index (RI), are also discussed.

Introduction

Artemisinin is a sesquiterpene lactone containing an endoperoxide bridge, which is crucial for its antimalarial activity.[1] It is naturally produced by the plant Artemisia annua. The concentration of artemisinin in the plant can be low and variable, necessitating sensitive and accurate analytical methods for process optimization, quality control of raw materials, and final product testing.[2][3] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[4] However, artemisinin lacks a strong UV chromophore, which presents a challenge for UV-based detection.[5] This note describes a



direct UV-detection method at a low wavelength, which is a viable option, and also references methods involving derivatization or alternative detectors for enhanced sensitivity.

Experimental

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. Systems with ELSD or RI detectors are also suitable.
- Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for good separation.[1][4][6]
- Reagents and Solvents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC or Milli-Q grade)
 - Potassium Phosphate Monobasic (KH₂PO₄) (Analytical Grade)
 - Artemisinin reference standard (purity >98%)
- Sample Preparation Equipment:
 - Analytical balance
 - Ultrasonic bath
 - Vortex mixer
 - Centrifuge
 - Syringe filters (0.2 or 0.45 μm, PTFE or nylon)

Chromatographic Conditions (Method 1: UV Detection)



Parameter	Condition	
Column	C18, 250 mm x 4.6 mm, 5 µm	
Mobile Phase	Isocratic: Acetonitrile and Water (60:40 v/v).[4] Alternative: 0.05 M KH ₂ PO ₄ (pH 6.0) and Acetonitrile (60:40 v/v).[7]	
Flow Rate	1.0 mL/min[6][7]	
Column Temp.	30 - 40 °C[5][6][7]	
Detection	UV at 216 nm[4][7]	
Injection Vol.	20 μL	
Run Time	Approx. 15-20 minutes	

Note: Due to the weak UV absorbance of artemisinin, a baseline-stable system is crucial. For higher sensitivity, pre- or post-column derivatization to form a UV-active product (e.g., Q260) can be employed.[5][8] Alternatively, ELSD or RI detectors can be used which do not require a chromophore.[4][9]

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 25 mg of artemisinin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4°C.
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 5 μg/mL to 100 μg/mL).[6][10]

Preparation of Plant Sample (Artemisia annua leaves)

Drying and Grinding: Dry the plant leaves at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried leaves into a fine, homogenous powder (approx. 60 mesh).
 [11]



- Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 25 mL of a suitable solvent (e.g., 95% ethanol, chloroform, or acetonitrile).[4][11]
- Sonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate extraction.[11]
- Filtration/Centrifugation: Filter the extract through a Whatman No. 1 filter paper or centrifuge the sample to pellet the solid material.
- Final Preparation: Transfer the supernatant to a new tube. If the initial extraction solvent is
 not compatible with the mobile phase, evaporate the solvent to dryness under reduced
 pressure and reconstitute the residue in a known volume of the mobile phase.
- Syringe Filtration: Filter the final sample solution through a 0.2 μm syringe filter into an HPLC vial before injection.[4]

Method Validation Summary

The HPLC method for artemisinin quantification has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[7][10] The performance characteristics from various published methods are summarized below.

Parameter	HPLC-UV Method	HPLC-ELSD Method	HPLC-RI Method
Linearity Range	0.1 - 100 μg/mL[6]	Wide range, but inherently non-linear response[4]	0.1 - 20 mg/mL[12]
Correlation (r²)	> 0.999[6][10]	N/A (requires polynomial fit)[4]	> 0.99[12]
Accuracy (% Recovery)	98.5 - 100.2%[7]	Data not consistently reported	Good accuracy reported[2]
Precision (RSD %)	< 2.0%[7]	Good repeatability of retention time[4]	< 6.0%[12]
LOD	~20 ng[7]	40 μg/mL[13]	0.025 mg/mL[12]
LOQ	~30 ng[7]	100 μg/mL[13]	0.1 mg/mL[12]



Results

The retention time for artemisinin is typically observed between 10 and 15 minutes under the specified conditions.[1] The concentration of artemisinin in the sample is calculated by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Calculation: Artemisinin Conc. (µg/mL) = (Sample Peak Area - y-intercept) / slope

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantification of artemisinin in plant extracts and bulk drug material.[1] While direct UV detection at low wavelengths is feasible, methods employing ELSD, RI, or derivatization offer alternatives, particularly when dealing with complex matrices or requiring higher sensitivity. The choice of method should be based on the available instrumentation and the specific requirements of the analysis.

Detailed Experimental Protocol Objective

To quantify the amount of artemisinin in a given sample (e.g., dried Artemisia annua leaves) using a validated RP-HPLC-UV method.

Materials and Reagents

- Artemisinin Reference Standard (>98% purity)
- Acetonitrile (HPLC Grade)
- Deionized Water (18.2 MΩ·cm)
- Artemisia annua dried leaf powder
- Volumetric flasks (10, 25, 50 mL)
- Pipettes



- Analytical Balance
- Ultrasonic Bath
- 0.2 μm PTFE Syringe Filters

Instrument and Conditions

- HPLC System: Agilent 1260, Shimadzu LC-20AT, or equivalent with UV detector
- Column: C18, 250 mm x 4.6 mm, 5 μm
- Mobile Phase: Acetonitrile:Water (60:40, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 216 nm
- Injection Volume: 20 μL

Procedure

4.1 Mobile Phase Preparation

- Measure 600 mL of HPLC-grade acetonitrile.
- Measure 400 mL of deionized water.
- Combine the solvents in a 1 L glass bottle and mix thoroughly.
- Degas the mobile phase for 15-20 minutes using an ultrasonic bath or vacuum filtration before use.

4.2 Standard Solution Preparation

• Stock Solution (1000 μg/mL): Accurately weigh 10 mg of artemisinin standard into a 10 mL volumetric flask. Add approximately 7 mL of acetonitrile, sonicate for 5 minutes to dissolve, then dilute to the mark with acetonitrile.



Calibration Standards: Prepare a set of at least five calibration standards (e.g., 10, 25, 50, 75, 100 μg/mL) by diluting the stock solution with the mobile phase.

4.3 Sample Preparation

- Accurately weigh 1.0 g of dried, powdered Artemisia annua leaf sample into a 50 mL conical flask.
- · Add 25 mL of acetonitrile to the flask.
- Sonicate the mixture for 30 minutes at room temperature.
- Allow the mixture to settle. Filter the supernatant through a 0.2 μm PTFE syringe filter into an HPLC vial.

4.4 HPLC Analysis

- Set up the HPLC system with the specified conditions and allow the system to equilibrate until a stable baseline is achieved.
- Create a sequence table. Inject a blank (mobile phase) first, followed by the series of standard solutions from lowest to highest concentration.
- Inject the prepared sample solutions. It is recommended to run a standard check after a certain number of sample injections (e.g., every 10 samples) to ensure system stability.
- Once the sequence is complete, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile) before shutting down the system.

4.5 Data Analysis

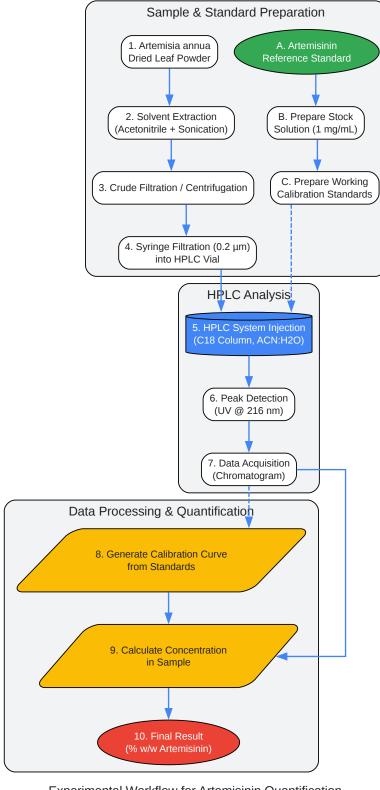
- Integrate the peaks in the chromatograms for both standards and samples.
- Generate a linear regression calibration curve by plotting the peak area of the artemisinin standards against their known concentrations.
- Determine the correlation coefficient (r²), which should be ≥ 0.999.[10]



- Use the regression equation (y = mx + c) to calculate the concentration of artemisinin in the injected sample solutions.
- Calculate the final content of artemisinin in the original plant material, accounting for the initial sample weight and extraction volume.

Visualizations





Experimental Workflow for Artemisinin Quantification

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Caption: Workflow for Artemisinin Quantification by HPLC.



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